molecular formula C11H4ClF3N2O B13328626 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile

Cat. No.: B13328626
M. Wt: 272.61 g/mol
InChI Key: OMSDTYGRDKSLSZ-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H4ClF3N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-chloroquinoline with trifluoromethoxybenzene in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of substituted quinoline derivatives.

Scientific Research Applications

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-(trifluoromethyl)quinoline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Chloroquinoline: Lacks the trifluoromethoxy and carbonitrile groups.

    7-(Trifluoromethoxy)quinoline: Lacks the chloro and carbonitrile groups.

Uniqueness

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile is unique due to the presence of both the chloro and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile is a compound belonging to the quinoline family, noted for its complex structure and potential biological activities. The presence of both trifluoromethyl and cyano groups enhances its reactivity and pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H5ClF3NC_{10}H_{5}ClF_{3}N, with a molecular weight of approximately 286.64 g/mol. Its unique structure allows for diverse interactions with biological targets, primarily due to the electron-withdrawing nature of the trifluoromethyl group and the cyano functional group.

Biological Activities

Research indicates that quinoline derivatives, including this compound, exhibit a variety of biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may disrupt cellular processes in microbes, indicating potential as an antimicrobial agent.
  • Anticancer Activity : The compound's ability to inhibit key signaling pathways associated with cancer progression has been explored. For instance, it has been noted for its interaction with c-Met and EGF receptors, which are critical in cancer cell proliferation and survival .
  • Enzyme Inhibition : Interaction studies have shown that this compound can inhibit enzymes such as COX-2, which is involved in inflammatory responses .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Binding Affinity : The compound demonstrates significant binding affinity to various biological targets, including enzymes and receptors, which may lead to altered cellular signaling pathways .
  • Cell Cycle Arrest : Some studies have indicated that quinoline derivatives can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialDisruption of microbial cellular processes observed in preliminary studies.
AnticancerInhibition of c-Met and EGF receptors linked to reduced tumor growth .
Enzyme InhibitionSignificant inhibition of COX-2 observed, indicating anti-inflammatory potential .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various quinoline derivatives, including this compound. The results indicated that this compound exhibited potent growth inhibition against several cancer cell lines, particularly those expressing high levels of c-Met receptors. The mechanism was attributed to the inhibition of downstream signaling pathways involved in cell survival and proliferation.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Structural Modifications : Modifying the compound's structure could enhance its biological activity and selectivity towards specific targets.
  • In Vivo Studies : Conducting comprehensive in vivo studies to assess safety profiles and therapeutic efficacy.

Properties

Molecular Formula

C11H4ClF3N2O

Molecular Weight

272.61 g/mol

IUPAC Name

4-chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile

InChI

InChI=1S/C11H4ClF3N2O/c12-10-6(4-16)5-17-9-3-7(1-2-8(9)10)18-11(13,14)15/h1-3,5H

InChI Key

OMSDTYGRDKSLSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)C#N)Cl

Origin of Product

United States

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